4-aminoimidazo[1,2-a][1,3,5]triazin-2(1H)-one
Overview
Description
4-aminoimidazo[1,2-a][1,3,5]triazin-2(1H)-one is a heterocyclic compound that belongs to the class of imidazo[1,2-a][1,3,5]triazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of an imidazo ring fused to a triazine ring, with an amino group at the 4-position and a keto group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-aminoimidazo[1,2-a][1,3,5]triazin-2(1H)-one can be achieved through a multicomponent reaction involving 2-aminoimidazoles, triethyl orthoformate, and cyanamide under microwave irradiation. This method is highly efficient and regioselective, providing the desired product in good yields and purity . The reaction proceeds through a rearrangement mechanism that ensures high selectivity .
Industrial Production Methods
. The use of microwave reactors allows for efficient and rapid synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-aminoimidazo[1,2-a][1,3,5]triazin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The amino group at the 4-position can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Microwave Irradiation: Used in the synthesis of the compound.
Triethyl Orthoformate and Cyanamide: Key reagents in the multicomponent reaction.
Major Products Formed
The primary product formed from the synthesis of this compound is the compound itself. Further reactions can lead to derivatives with various substituents, depending on the reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-aminoimidazo[1,2-a][1,3,5]triazin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of enzymes like activated Cdc42-associated tyrosine kinase 1, the compound binds to the active site of the enzyme, preventing its activity and thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
5-aza-7-deaza-adenines: These compounds are structurally related to 4-aminoimidazo[1,2-a][1,3,5]triazin-2(1H)-one and have been studied for their biological activities.
1,2,4-triazolo[4,3-a][1,3,5]triazin-5-amines:
Uniqueness
This compound is unique due to its specific fusion of the imidazo and triazine rings, which imparts distinct chemical and biological properties. Its ability to serve as a scaffold for various bioactive compounds highlights its versatility and potential in drug discovery and development .
Properties
IUPAC Name |
4-amino-1H-imidazo[1,2-a][1,3,5]triazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-3-8-5(11)9-4-7-1-2-10(3)4/h1-2H,(H3,6,7,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFJJYKZDXPODY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=O)NC2=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.